3-(Hydroxymethyl)oxetane-3-carboxylic acid

Descripción

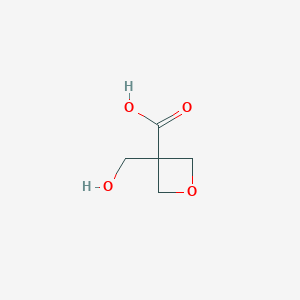

3-(Hydroxymethyl)oxetane-3-carboxylic acid (CAS: 1379325-60-6) is a four-membered oxetane ring derivative with a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) group attached to the same carbon atom. Its molecular formula is C5H8O4, with a molecular weight of 144.12 g/mol. The compound’s unique structure combines the high ring strain of oxetanes (107 kJ/mol) with hydrophilic functional groups, making it a versatile intermediate in medicinal chemistry and polymer science .

The hydroxymethyl group enhances solubility in polar solvents, while the carboxylic acid moiety allows for further derivatization, such as esterification or amidation. This dual functionality distinguishes it from simpler oxetane derivatives and positions it as a promising building block for drug design and materials science .

Structure

2D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-1-5(4(7)8)2-9-3-5/h6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAXXYDVDRRLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379325-60-6 | |

| Record name | 3-(hydroxymethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme

- Starting material: 3-(hydroxymethyl)oxetane

- Oxidant: Oxygen or air

- Catalyst: Palladium and/or platinum on activated charcoal

- Medium: Aqueous alkaline solution (e.g., sodium hydroxide)

- Temperature: 0–100 °C, typically around 80 °C

- Pressure: Atmospheric to 10 bar, commonly atmospheric pressure

- Reaction time: Several hours until oxygen uptake ceases

Detailed Procedure

- The 3-(hydroxymethyl)oxetane is dissolved in an aqueous sodium hydroxide solution (typically 1–2.2 M concentration).

- A palladium or platinum catalyst supported on activated charcoal (about 5% metal by weight) is added.

- Optionally, a small amount of an activator such as bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) can be included to enhance activity.

- The reaction vessel is purged with oxygen to remove air, then oxygen is bubbled through the mixture at atmospheric pressure.

- The mixture is stirred and heated to about 80 °C.

- Oxygen uptake is monitored; the reaction is complete when oxygen consumption stops, indicating full conversion.

- The catalyst is removed by filtration and can be reused.

- The reaction mixture is acidified (e.g., with sulfuric acid) to pH 1 to precipitate the acid product.

- The product can be extracted with organic solvents such as methyl isobutyl ketone or methylene chloride and purified by recrystallization.

Advantages

- High yields (up to 99% theoretical yield reported)

- Excellent purity, often eliminating the need for extensive purification

- Mild reaction conditions and use of inexpensive reagents (oxygen, aqueous alkali)

- Catalyst recyclability

- Scalability for industrial production

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst loading | 1–1.5 g per 0.2–0.3 mol substrate | Palladium or platinum on activated charcoal |

| Alkali concentration | 1.2–2.2 M (NaOH) | Hydroxides or carbonates of Na or K preferred |

| Temperature | 0–100 °C, typically 80 °C | Higher temperatures increase rate but may risk side reactions |

| Pressure | 1 atm (0.5–10 bar possible) | Atmospheric pressure is common and sufficient |

| Reaction time | 1.5–5 hours | Depends on scale and catalyst activity |

| Oxygen source | Pure oxygen or air | Pure oxygen preferred for faster reaction |

| Activator | Optional (e.g., Bi(NO3)3·5H2O) | Improves catalyst efficiency, but not always necessary |

| Substrate concentration | 2–40% w/v | Higher concentrations slow reaction rate |

Example Experimental Data

| Example | Substrate (mol) | NaOH (M) | Catalyst (g) | Activator (g) | Temp (°C) | O2 uptake (mol) | Reaction time (min) | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 0.2 | 2.2 | 1 (5% Pd) | 0.030 | 80 | 0.2 | 180 | 99 | >96% |

| 2 | 0.1 | 1.2 | 1 (5% Pd) | 0.030 | 80 | 0.1 | 90 | 97 | 99.3% |

| 3 | 0.3 | 2.2 | 1.5 (5% Pd) | None | 80 | 0.3 | 300 | Not stated | High |

Data adapted from patent examples illustrating reproducibility and catalyst reuse.

Alternative Methods and Considerations

- Earlier methods involved multistep syntheses starting from 3-alkyl-3-hydroxymethyl-oxetanes with dehydrogenation and saponification steps but suffered from low yields and product mixtures.

- The direct catalytic oxidation method described above is superior in efficiency and selectivity.

- The process can be adapted to various substituted oxetanes by adjusting reaction conditions and catalyst systems.

- Solvents such as tert-butanol, acetone, dioxane, or toluene may be used as co-solvents to improve solubility or reaction rate, although aqueous media are preferred for environmental and cost reasons.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-oxetanecarboxylic acid, while reduction of the carboxylic acid group can yield 3-(hydroxymethyl)oxetane.

Aplicaciones Científicas De Investigación

Synthesis of Intermediates

One of the primary applications of 3-(hydroxymethyl)oxetane-3-carboxylic acid is its use as a precursor in the synthesis of various chemical intermediates. The compound can be transformed into oxetane-3-carboxylic acids, which are valuable for creating fungicidal and herbicidal agents. The synthesis process typically involves oxidation reactions using palladium or platinum catalysts under alkaline conditions, resulting in high yields and purity of the desired products .

Key Points:

- Oxidation Process: Involves the reaction of 3-hydroxymethyl-oxetanes with oxygen in an alkaline medium.

- Yield and Purity: The method provides high yields and excellent purity, minimizing the need for further purification steps.

Polymer Chemistry

This compound plays a crucial role in polymer chemistry, particularly in the formulation of cationic curable additives for epoxy resins. These additives enhance the curing speed and improve the mechanical properties of the resulting polymers.

Cationic Polymerization

The compound is utilized in cationic ring-opening polymerization, which allows for rapid curing processes essential in coatings, adhesives, and sealants. The incorporation of oxetane resins into epoxy formulations can lead to improved adhesion, reduced shrinkage, and enhanced physical properties such as tensile strength and thermal stability .

Table 1: Properties of Cured Products with Oxetane Resins

| Property | Without Oxetane | With Oxetane |

|---|---|---|

| Curing Time | Longer | Shorter |

| Tensile Strength (MPa) | Lower | Higher |

| Thermal Stability | Moderate | Enhanced |

| Shrinkage | Higher | Lower |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its derivatives have shown potential as drug candidates due to their ability to interact with biological targets effectively.

Case Study: Drug Development

A recent study highlighted the synthesis of arylacetic acids containing oxetanes, which demonstrated promising anti-inflammatory activities. The two-step catalytic process involved a Friedel-Crafts reaction followed by functionalization to yield compounds with enhanced pharmacological profiles .

Environmental Applications

The environmental significance of this compound lies in its potential use in developing eco-friendly materials. As part of UV-curable systems, it contributes to formulations that minimize solvent usage, thereby reducing volatile organic compound (VOC) emissions during production processes .

Key Advantages:

- Reduced Solvent Use: Contributes to sustainable practices in material production.

- Energy Efficiency: Short curing times lead to lower energy consumption.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)oxetane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

Comparison with Similar Oxetane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and properties among 3-(Hydroxymethyl)oxetane-3-carboxylic acid and analogous compounds:

Key Observations:

Hydrophilicity : The hydroxymethyl derivative exhibits superior aqueous solubility compared to ethyl or phenyl analogs due to its polar -CH2OH group. This property is advantageous for pharmaceutical formulations requiring bioavailability .

Reactivity : Methoxy-oxoethyl derivatives (e.g., 3-(2-Methoxy-2-oxoethyl)oxetane-3-carboxylic acid) undergo selective hydrocarboxylation, enabling controlled synthesis of branched esters . In contrast, the hydroxymethyl group participates in hydrogen bonding and oxidation reactions, broadening its utility in catalysis .

Toxicity : Ethyl and phenyl derivatives are classified as Acute Toxicity Category 4 (oral), while data for the hydroxymethyl analog remains unspecified, suggesting a need for further toxicological studies .

Actividad Biológica

3-(Hydroxymethyl)oxetane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound is characterized by its oxetane ring structure, which contributes to its unique reactivity and biological interactions. The molecular formula is C6H10O4, and it features a hydroxymethyl group and a carboxylic acid group that are pivotal for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Early investigations indicate that derivatives of oxetane compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to various biochemical effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Interaction : The compound may bind to active sites on enzymes, modifying their function. This interaction can lead to either inhibition or activation of metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature of the oxetane ring could facilitate interactions with cellular membranes, influencing permeability and cellular uptake of other therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxetane derivatives, providing insights into the potential applications of this compound:

- Anticancer Studies : A study conducted on various oxetane derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231. The IC50 values ranged from 0.49 to 48.0 μM, indicating promising anticancer potential .

- Antimicrobial Testing : Research has shown that certain oxetane compounds exhibit antibacterial activity against Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents .

- Enzyme Inhibition Assays : Investigations into enzyme interactions revealed that oxetanes can inhibit β-lactamases, which are critical in antibiotic resistance mechanisms .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.